5-(4-heptylphenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione
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Overview
Description
5-(4-heptylphenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine family, known for their extensive pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-heptylphenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione typically involves a multi-step process. One common method is the Biginelli one-pot three-component reaction, which combines an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions . The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid (PTSA) and a solvent like ethanol or acetic acid. The reaction is carried out at elevated temperatures, usually around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5-(4-heptylphenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NBS or NCS in an organic solvent like dichloromethane (DCM).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can exhibit different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antiproliferative effects on cancer cells, particularly in lung cancer models.
Industry: Utilized in the development of new antimicrobial coatings and materials.
Mechanism of Action
The mechanism of action of 5-(4-heptylphenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione
- 8-methoxy-5-(3,4,5-trimethoxyphenyl)-5,6-dihydroindeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine
Uniqueness
5-(4-heptylphenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione is unique due to its heptylphenyl substituent, which imparts distinct lipophilic properties that can enhance its interaction with lipid membranes and improve its bioavailability . This structural feature differentiates it from other analogues and contributes to its unique pharmacological profile.
Properties
IUPAC Name |
10-(4-heptylphenyl)-14-thia-11,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaene-8,12-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S/c1-2-3-4-5-6-9-17-12-14-18(15-13-17)24-22-23(27-26-28(24)21(29)16-31-26)19-10-7-8-11-20(19)25(22)30/h7-8,10-15,24H,2-6,9,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRURJYFMIKWBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)N=C5N2C(=O)CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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